4-(Propan-2-ylsulfonyl)phenol
Overview
Description
4-(Propan-2-ylsulfonyl)phenol is a chemical compound with the molecular formula C9H12O3S. It is also known by its IUPAC name, 4-(isopropylsulfonyl)phenol . This compound is characterized by the presence of a phenol group substituted with a propan-2-ylsulfonyl group at the para position.
Mechanism of Action
Target of Action
Phenol, a related compound, is known to be a potent proteolytic agent . It is active against a wide range of micro-organisms including some fungi and viruses .
Mode of Action
Phenol, in concentrations of 5% to 7%, dissolves tissue on contact via proteolysis . In high concentrations, when injected next to a nerve, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect
Biochemical Pathways
Phenolic compounds are known to be involved in the shikimate pathway for the biosynthesis of phenolic acids . They also play a role in the biosynthesis of flavonoids and anthocyanins . Phenolic compounds are secondary metabolites of plants and their biosynthesis is usually linked with metabolic pathways of primary metabolites such as sugars or amino acids .
Pharmacokinetics
Polyphenols, a class of compounds that includes phenol, are known to have low oral bioavailability as they are extensively metabolized by phase 1 (cyp p450 family) and phase 2 (udp-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota . The bioavailability and pharmacodynamic action of the polyphenol and its metabolites are dependent on the interaction between the transporter proteins, metabolic enzymes, gut microbiota, host factors, source, and properties of the polyphenol .
Result of Action
Phenolic compounds are known to have numerous biological effects . They are associated with lower prevalence of chronic ailments, such as diabetes, cardiovascular diseases, and cancer .
Action Environment
It is known that the phenylpropanoid biosynthetic pathway, which produces phenolic compounds, is activated under abiotic stress conditions (drought, heavy metal, salinity, high/low temperature, and ultraviolet radiations) resulting in accumulation of various phenolic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Propan-2-ylsulfonyl)phenol can be synthesized through various methods. One common approach involves the nucleophilic aromatic substitution of a suitable aryl halide with a sulfonylating agent. For instance, the reaction of 4-chlorophenol with isopropylsulfonyl chloride in the presence of a base like sodium hydroxide can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale sulfonylation reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the choice of solvent, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-(Propan-2-ylsulfonyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Sulfides and related derivatives.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
4-(Propan-2-ylsulfonyl)phenol has diverse applications in scientific research:
Chemistry: It serves as a versatile scaffold for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- 4-Methylsulfonylphenol
- 4-Ethylsulfonylphenol
- 4-Butylsulfonylphenol
Uniqueness
4-(Propan-2-ylsulfonyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group provides steric hindrance, affecting its reactivity and interactions compared to other sulfonylphenols .
Properties
IUPAC Name |
4-propan-2-ylsulfonylphenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S/c1-7(2)13(11,12)9-5-3-8(10)4-6-9/h3-7,10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPEFHWAPVJSBBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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